molecular formula C8H10BF2NO4S B1434229 (2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704065-67-7

(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No.: B1434229
CAS No.: 1704065-67-7
M. Wt: 265.05 g/mol
InChI Key: YSWHHDQOWOJJFF-UHFFFAOYSA-N
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Description

(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with dimethylsulfamoyl and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The primary mechanism of action for (2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds through a series of steps: oxidative addition, transmetalation, and reductive elimination .

Properties

IUPAC Name

[2-(dimethylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF2NO4S/c1-12(2)17(15,16)8-4-7(11)6(10)3-5(8)9(13)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWHHDQOWOJJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166936
Record name Boronic acid, B-[2-[(dimethylamino)sulfonyl]-4,5-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-67-7
Record name Boronic acid, B-[2-[(dimethylamino)sulfonyl]-4,5-difluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[(dimethylamino)sulfonyl]-4,5-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 2
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 3
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 4
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 6
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid

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